Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
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Description
Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C28H23N3O5S and its molecular weight is 513.57. The purity is usually 95%.
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Biological Activity
Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate (hereafter referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. This article provides an overview of its biological activities based on available literature, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C28H23N3O5S and a molecular weight of 513.56 g/mol. Its structure features a benzothiazine core and various functional groups that contribute to its biological activity. The presence of a cyano group and multiple aromatic rings suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit notable antitumor properties. For instance, compounds containing the benzothiazine moiety have shown activity against various cancer cell lines. The compound's structural similarity to known antitumor agents suggests it may also possess cytotoxic effects against tumor cells.
- Case Study : A study investigating related benzothiazine derivatives reported significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at micromolar concentrations .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
- Research Findings : Research on pyrazole derivatives indicated that modifications in their structure led to enhanced anti-inflammatory activity through the inhibition of NF-kB signaling pathways . This suggests that the compound may similarly modulate inflammatory responses.
Antimicrobial Activity
The compound's potential antimicrobial activity is another area of interest. Compounds with benzothiazine derivatives have been reported to exhibit antibacterial and antifungal properties.
- Evidence : A review highlighted that certain benzothiazine derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria . This could indicate a similar potential for the compound in combating infectious diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following table summarizes key structural features associated with enhanced biological activities:
Structural Feature | Activity Type | Reference |
---|---|---|
Benzothiazine Core | Antitumor | |
Cyano Group | Anti-inflammatory | |
Aromatic Substituents | Antimicrobial | |
Dioxido Group | Cytotoxicity |
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions, including cyclization processes that form the pyran and benzothiazine rings. Detailed methodologies often include:
- Formation of Pyran Ring : Utilizing condensation reactions between appropriate aldehydes and ketones.
- Benzothiazine Formation : Employing cyclization techniques involving thioketones or thioamides.
- Final Modifications : Introducing functional groups through nucleophilic substitutions or coupling reactions.
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S/c1-17-6-5-7-18(14-17)16-31-23-9-4-3-8-21(23)25-26(37(31,33)34)24(22(15-29)27(30)36-25)19-10-12-20(13-11-19)28(32)35-2/h3-14,24H,16,30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVUFGSZVMWUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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